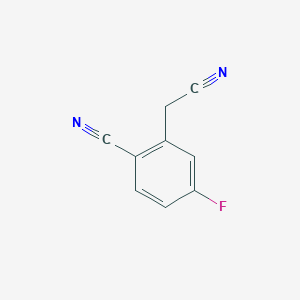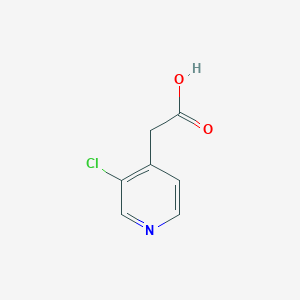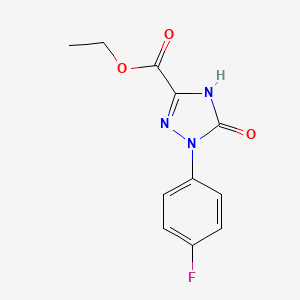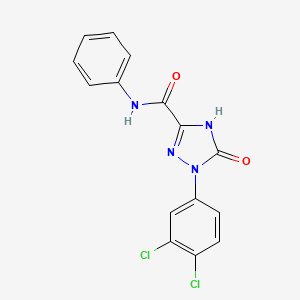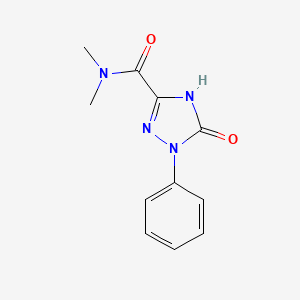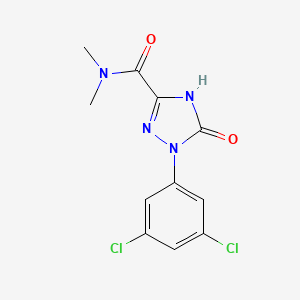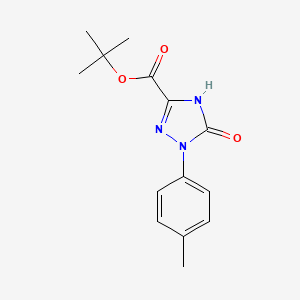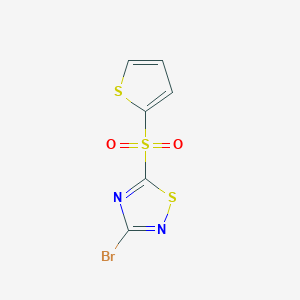
4,6-Dibromo-2,3-difluoroaniline
Vue d'ensemble
Description
4,6-Dibromo-2,3-difluoroaniline is an organic compound with the molecular formula C6H3Br2F2N and a molecular weight of 286.90 g/mol . It is a derivative of aniline, characterized by the presence of two bromine atoms and two fluorine atoms on the benzene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Méthodes De Préparation
The synthesis of 4,6-Dibromo-2,3-difluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method involves the use of 1,2-dibromo-4,5-difluoro-3-nitrobenzene as a starting material, which undergoes reduction to form the desired compound . The reaction conditions often include the use of palladium on carbon (Pd/C) as a catalyst and hydrogen as a reducing agent, with the reaction carried out in methanol at elevated temperatures .
Analyse Des Réactions Chimiques
4,6-Dibromo-2,3-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using Pd-catalyzed coupling reactions .
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.
Formation of Derivatives: It can be used to synthesize more complex molecules, such as fluorogenic derivatizing reagents for analytical purposes.
Common reagents used in these reactions include palladium catalysts , hydrogen , and various organic solvents . The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
4,6-Dibromo-2,3-difluoroaniline has several applications in scientific research:
Proteomics Research: It is used as a biochemical reagent in the study of proteins and their functions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Analytical Chemistry: It is employed in the development of fluorogenic reagents for the detection of specific biomolecules.
Mécanisme D'action
The mechanism by which 4,6-Dibromo-2,3-difluoroaniline exerts its effects is primarily through its reactivity with other chemical species. The bromine and fluorine atoms on the benzene ring make it a versatile intermediate for various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
4,6-Dibromo-2,3-difluoroaniline can be compared with other similar compounds such as:
4-Bromo-2,6-difluoroaniline: This compound has one less bromine atom and is used in similar chemical synthesis applications.
2-Bromo-4,6-difluoroaniline: Another closely related compound with similar reactivity and applications.
2,6-Difluoroaniline: Lacks bromine atoms and is used in different synthetic pathways.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.
Propriétés
IUPAC Name |
4,6-dibromo-2,3-difluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F2N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLSOTZGMCNHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


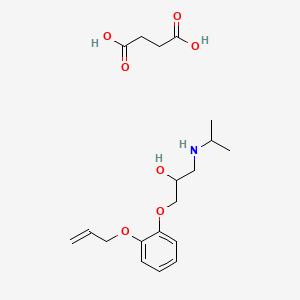
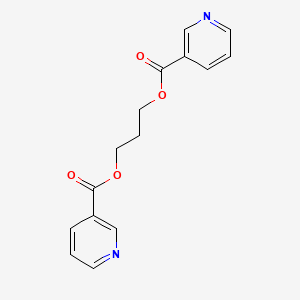
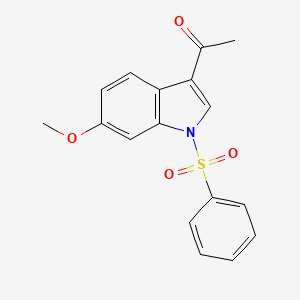
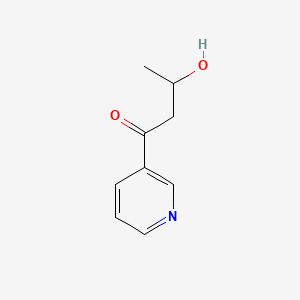
![4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-ol](/img/structure/B3344892.png)
